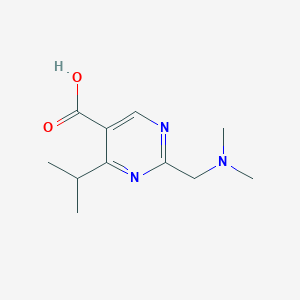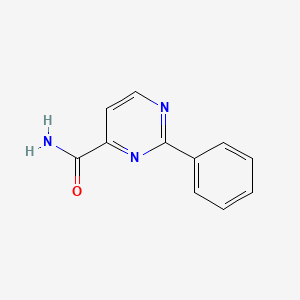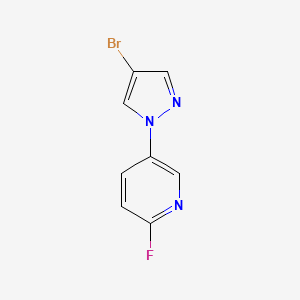
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 2-fluoropyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-1H-pyrazole with a boronic acid derivative of 2-fluoropyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents like ethanol or toluene are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Research: The compound can be used to study the biological activity of pyrazole and pyridine derivatives, including their interactions with enzymes and receptors.
Material Science: It can be employed in the development of new materials with specific electronic and optical properties.
Agricultural Chemistry: The compound may be used in the synthesis of agrochemicals, such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine, known for its use in various organic reactions.
2-Fluoropyridine: Another precursor, commonly used in the synthesis of fluorinated heterocycles.
5-(4-Bromo-1H-pyrazol-1-yl)pyrazine-2-boronic acid pinacol ester: A related compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the combination of pyrazole and pyridine rings with bromine and fluorine substituents. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5BrFN3 |
|---|---|
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
5-(4-bromopyrazol-1-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H5BrFN3/c9-6-3-12-13(5-6)7-1-2-8(10)11-4-7/h1-5H |
InChI-Schlüssel |
YRUALNJVYCJCHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1N2C=C(C=N2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


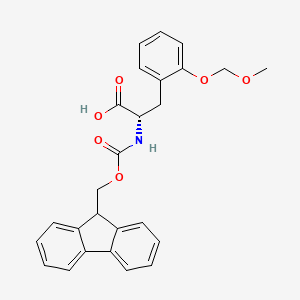
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13652317.png)
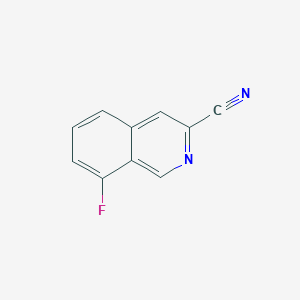

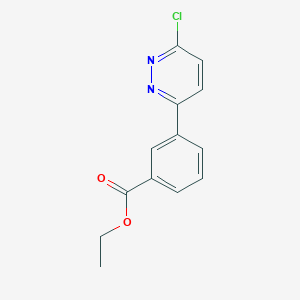


![6-Fluoroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13652366.png)
![N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt](/img/structure/B13652371.png)
![Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)
